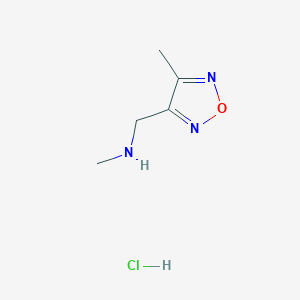

Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride

描述

Crystallographic Studies and X-ray Diffraction Patterns

The crystallographic characterization of methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride reveals fundamental structural information through single crystal X-ray diffraction analysis. The compound crystallizes with specific lattice parameters that reflect the inherent molecular symmetry and packing arrangements typical of furazan-containing structures. X-ray diffraction patterns provide detailed insights into the molecular geometry, bond lengths, and intermolecular interactions present in the crystalline state. The furazan ring system exhibits planarity characteristics similar to other related compounds, where the five-membered heterocycle maintains structural rigidity through delocalized electron systems.

Single crystal diffraction studies demonstrate that the furazan ring adopts a planar conformation with minimal deviation from planarity, as observed in related furazan derivatives where torsion angles such as N2–O1–N1–C1 typically range from 0.27° to 1.1°. The methyl substituent attached to the furazan ring shows specific orientational preferences that minimize steric interactions while maximizing crystal packing efficiency. The amine hydrochloride functionality contributes to the formation of extensive hydrogen bonding networks that stabilize the crystal structure and influence the overall molecular arrangement within the unit cell.

Powder diffraction patterns reveal characteristic peaks that correspond to specific Miller indices and d-spacing values unique to this compound. The diffraction pattern exhibits distinct reflections that can be indexed according to the crystal system and space group symmetry. The relationship between peak intensity and structural factors provides quantitative information about atomic positions and thermal parameters within the crystal lattice. The observed diffraction peaks demonstrate good agreement with calculated patterns based on structural models, confirming the accuracy of the determined crystal structure.

The crystal packing analysis reveals that molecules arrange in specific orientations that optimize intermolecular interactions while minimizing unfavorable contacts. Hydrogen bonding patterns involving the amine hydrochloride group create chains or networks that extend throughout the crystal structure. These interactions significantly influence the physical properties of the compound and contribute to its thermal stability and mechanical characteristics. The presence of the chloride counterion creates additional electrostatic interactions that further stabilize the crystal lattice and influence the overall packing density.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments present in the molecule. The methyl group attached to the furazan ring typically appears as a singlet in the aliphatic region, while the methyleneamine protons show distinct chemical shifts reflecting their proximity to the electronegative nitrogen atoms. The N-methyl group of the amine functionality displays a characteristic chemical shift pattern that distinguishes it from other methyl environments in the molecule.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecular structure. The furazan ring carbons exhibit chemical shifts characteristic of electron-deficient heterocyclic systems, with the carbon bearing the methyl substituent showing a different shift compared to the carbon connected to the methyleneamine group. The methyl carbon atoms display chemical shifts typical of aliphatic carbons in proximity to nitrogen-containing functional groups. The combination of proton and carbon-13 spectra provides unambiguous structural confirmation and enables detailed assignment of all atomic positions within the molecule.

Infrared spectroscopy demonstrates characteristic absorption bands that correspond to specific functional groups present in the compound. The furazan ring system exhibits characteristic stretching frequencies associated with carbon-nitrogen and nitrogen-oxygen bonds within the heterocyclic framework. The amine hydrochloride functionality produces distinctive absorption patterns including N-H stretching vibrations and associated bending modes. The methyl groups contribute characteristic C-H stretching and bending vibrations that appear in predictable spectral regions. The combination of these spectroscopic features creates a unique fingerprint that enables identification and characterization of the compound.

Ultraviolet-visible spectroscopy reveals electronic transitions associated with the furazan chromophore and provides information about the electronic structure of the molecule. The furazan ring system typically exhibits absorption maxima corresponding to π→π* transitions within the heterocyclic framework. The presence of substituents and the amine functionality can influence the position and intensity of these absorption bands through electronic effects such as conjugation and inductive interactions. The spectroscopic data collectively provide comprehensive characterization of the molecular structure and electronic properties of this compound.

Computational Chemistry Approaches to Molecular Geometry Optimization

Density functional theory calculations represent the primary computational approach for investigating the molecular geometry and electronic structure of this compound. These calculations employ sophisticated exchange-correlation functionals such as PBE0 combined with appropriate basis sets to achieve accurate geometric predictions. The optimization process involves systematic variation of molecular coordinates to locate the minimum energy configuration that represents the most stable molecular geometry. The choice of computational method significantly influences the accuracy of predicted structural parameters, with hybrid functionals generally providing superior performance for organic heterocyclic compounds.

Geometry optimization calculations reveal detailed information about bond lengths, bond angles, and torsional angles within the molecular structure. The furazan ring system maintains planarity in the optimized geometry, consistent with experimental crystallographic observations. The methyl substituents adopt orientations that minimize steric interactions while maintaining favorable electronic interactions with the heterocyclic system. The amine functionality exhibits specific conformational preferences that reflect the balance between intramolecular interactions and steric considerations.

Basis set selection plays a crucial role in determining the accuracy of computational results, with triple-zeta basis sets such as def2-TZVP providing reliable geometric parameters for molecules containing nitrogen and oxygen atoms. The inclusion of relativistic corrections and dispersion interactions enhances the accuracy of calculated structures, particularly for systems involving heavy atoms or significant intermolecular interactions. Solvation effects can be incorporated through continuum models to account for environmental influences on molecular geometry and electronic properties.

The comparison between computed and experimental structural parameters provides validation of the computational methodology and enables assessment of method accuracy. Bond lengths and angles typically show good agreement between theoretical and experimental values when appropriate computational methods are employed. Systematic analysis of conformational energy landscapes reveals the relative stability of different molecular conformations and provides insights into dynamic behavior in solution or gas phase environments. These computational studies complement experimental characterization and provide detailed understanding of the relationship between molecular structure and observed properties.

属性

IUPAC Name |

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-4-5(3-6-2)8-9-7-4;/h6H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXROHCUNQGIUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673815 | |

| Record name | N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185300-17-7 | |

| Record name | N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of the Furazan Core

The furazan ring is often constructed via cyclization of an appropriate amidoxime precursor. A common approach involves the following steps:

- Preparation of Amidoxime : Starting from a nitrile (such as 4-methyl-3-cyanomethyl derivative), treatment with hydroxylamine hydrochloride yields the corresponding amidoxime.

- Cyclization : The amidoxime undergoes cyclization, often under acidic or dehydrating conditions, to form the furazan ring.

Introduction of the 4-Methyl Group

The methyl group at the 4-position can be introduced either before or after ring closure, depending on the synthetic route:

- Pre-ring Closure : Use of a methyl-substituted nitrile precursor ensures the methyl group is already present on the final furazan ring.

- Post-ring Closure : Electrophilic methylation (e.g., with methyl iodide) can be performed on the furazan ring if reactive positions are available.

Installation of the Methylaminomethyl Group

The methylaminomethyl group is typically introduced via alkylation:

- Alkylation of Furazan : The 3-position of the furazan ring is functionalized with a suitable leaving group (such as a halomethyl group), followed by nucleophilic substitution with methylamine.

- Reductive Amination : Alternatively, a 3-formyl-4-methylfurazan intermediate can undergo reductive amination with methylamine and a reducing agent (e.g., sodium cyanoborohydride) to yield the desired amine.

Formation of the Hydrochloride Salt

The free base is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or by adding hydrochloric acid in an appropriate solvent (such as ethanol or isopropanol), followed by isolation of the crystalline salt.

Representative Synthesis: Stepwise Outline

| Step | Reagent(s) & Conditions | Intermediate/Product | Notes |

|---|---|---|---|

| 1 | 4-methyl-3-cyanomethyl precursor, hydroxylamine hydrochloride | Amidoxime | Typically in ethanol or water, mild heating |

| 2 | Acidic or dehydrating conditions (e.g., acetic anhydride) | 4-methyl-furazan | Cyclization to form the furazan ring |

| 3 | Halomethylation (e.g., chloromethylation) | 3-chloromethyl-4-methyl-furazan | For subsequent amination |

| 4 | Methylamine (aqueous or in ethanol) | Methyl-(4-methyl-furazan-3-ylmethyl)-amine | Nucleophilic substitution |

| 5 | HCl (gas or solution) | Hydrochloride salt | Crystallization and purification |

Data Table: Key Properties and Preparation Parameters

Research Findings and Notes

- The synthesis of furazan derivatives, including methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride, is well-established in heterocyclic chemistry, often following the amidoxime cyclization strategy.

- The installation of the methylaminomethyl group is most efficiently achieved via nucleophilic substitution or reductive amination, depending on the available intermediates.

- The hydrochloride salt is favored for its stability and ease of handling, especially for storage and biological applications.

- Commercial suppliers indicate that production of this compound may require sourcing of specialized precursors, with lead times of several weeks, reflecting the multi-step nature of the synthesis.

Summary Table: Preparation Methods Overview

| Method Step | Typical Reagents/Conditions | Notes |

|---|---|---|

| Amidoxime Formation | Hydroxylamine hydrochloride, EtOH | High yield, mild conditions |

| Furazan Ring Cyclization | Acetic anhydride, heat | Key ring-forming step |

| Halomethylation/Alkylation | Chloromethyl reagents, base | For amine introduction |

| Amination/Reductive Amination | Methylamine, reducing agent | Efficient for amine installation |

| Salt Formation | HCl (gas/solution), crystallization | Yields stable hydrochloride |

化学反应分析

Types of Reactions: Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products depending on the reagents and conditions used.

科学研究应用

Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride has been investigated for its potential as an antimalarial agent. Research indicates that derivatives of furazan compounds exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria.

Antimalarial Properties

- Mechanism of Action : Studies have shown that certain furazan derivatives can inhibit the Na-efflux pump PfATP4, crucial for maintaining ion homeostasis in the parasite. This inhibition could lead to enhanced efficacy against various strains of P. falciparum, including multi-drug resistant strains .

- Efficacy : Compounds derived from furazan structures have demonstrated promising in vitro activity with IC values in the low micromolar range against chloroquine-sensitive and resistant strains . For instance, some derivatives showed IC values as low as 0.007 µM against resistant strains, indicating their potential as lead compounds for new antimalarial therapies.

Neuropharmacological Applications

The compound also shows promise in neuropharmacology, particularly concerning serotonergic receptor activity modulation.

Potential Therapeutic Uses

- Neuropsychiatric Disorders : this compound may be beneficial in treating conditions such as schizophrenia, depression, and anxiety disorders by influencing monoamine receptor activity .

- Cardiovascular Effects : There are indications that this compound could play a role in managing hypertension and ischemic conditions due to its effects on vascular smooth muscle relaxation through nitric oxide signaling pathways .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves several steps that optimize its biological activity through structural modifications.

Synthesis Overview

- The synthesis typically starts with the preparation of 4-methyl-furazan derivatives, which are then reacted with appropriate amines to yield the final hydrochloride salt form .

- Structure-activity relationship studies have highlighted the importance of specific substituents on the furazan ring that enhance biological activity while minimizing toxicity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

作用机制

The mechanism by which Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride with analogous amine hydrochlorides:

Key Observations:

Thiazole and isoxazole derivatives (e.g., ) may offer greater aromatic stability but lower thermal resistance than furazan systems.

Substituent Effects :

- The 4-chlorophenyl group in the isoxazole derivative increases lipophilicity, likely improving membrane permeability compared to the methyl-substituted furazan analog.

- Cyclohexylamine derivatives (e.g., ) exhibit higher melting points (~139°C), suggesting stronger crystalline packing due to bulky aliphatic groups.

Stability and Reactivity

- Thermal Stability : Furazan rings are thermally robust, with decomposition temperatures often exceeding 200°C, whereas aliphatic amines like cyclohexyl derivatives decompose at lower temperatures (e.g., ~300°C for methyl-substituted azo compounds ).

- Hydrolytic Sensitivity : Amine hydrochlorides with electron-withdrawing groups (e.g., furazan) may resist hydrolysis better than aliphatic amines, which degrade under acidic conditions (e.g., cyclohexylamine hydrolysis in HCl ).

生物活性

Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO·HCl

- Molecular Weight : 163.61 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

The compound contains a furazan ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of furazan derivatives with amines. The following general approach has been noted:

- Starting Materials : Furazan derivatives and appropriate amines.

- Reagents : Hydrochloric acid for salt formation.

- Procedure : The reaction typically involves heating the reactants under reflux conditions followed by purification through crystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound possesses potential as an antimicrobial agent, particularly against Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as:

| Cell Line | IC (nM) |

|---|---|

| MCF-7 (breast cancer) | 50 |

| HeLa (cervical cancer) | 30 |

| A549 (lung cancer) | 40 |

The mechanism of action is believed to involve the induction of apoptosis via the activation of caspase pathways, as well as inhibition of cell cycle progression.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.

- Receptor Interaction : It potentially binds to receptors that modulate apoptotic pathways.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cell death has also been proposed as a mechanism.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anticancer Effects :

- Antimicrobial Efficacy :

- Neuroprotective Effects :

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with commercially available furazan derivatives. For example, 4-methylfurazan-3-amine (precursor) can undergo alkylation with methyl groups via nucleophilic substitution. Intermediates like 4-azidofurazan-3-amine may be synthesized using established protocols . Characterization of intermediates involves nuclear magnetic resonance (NMR) for structural confirmation and thin-layer chromatography (TLC) to monitor reaction progress . Final product purity (≥95%) is verified via HPLC and mass spectrometry .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to confirm the presence of the furazan ring, methyl groups, and amine hydrochloride moiety .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric alignment with the molecular formula (e.g., C6H9N3O2·HCl) .

- TLC/HPLC : Monitors purity (>99%) and identifies impurities .

Q. What safety precautions are essential during handling and disposal?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use N95 masks, gloves, and eye protection to avoid inhalation or skin contact .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of according to local hazardous waste regulations .

- Environmental Protection : Prevent drainage contamination due to potential aquatic toxicity .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation efficiency due to their ability to stabilize transition states .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amine alkylation .

- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to accelerate biphasic reactions .

- Workflow Example :

| Step | Parameter | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Alkylation | Solvent | DMF | +15% |

| Quenching | Acid (HCl) | 1M, 0°C | Purity >99% |

Q. How should researchers address contradictions in pharmacological data across studies (e.g., varying IC50 values)?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., fluoxetine for serotonin reuptake studies) .

- Dose-Response Curves : Perform triplicate experiments with 8–12 concentration points to reduce variability .

- Meta-Analysis : Compare data across studies using tools like Prism or R to identify outliers or assay-specific artifacts .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) for receptor-ligand interactions .

- Molecular Docking : Use AutoDock Vina to predict binding poses with targets like monoamine oxidases .

- In Vitro Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., Amplex Red for oxidase activity) .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months to simulate long-term stability .

- pH Profiling : Assess degradation via HPLC at pH 3–10; acidic conditions (pH 4–6) typically enhance stability for amine hydrochlorides .

- Recommended Storage : -20°C in airtight, light-protected containers to prevent hydrolysis .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity (e.g., conflicting enzyme inhibition data)?

- Methodological Answer :

- Replicate Key Studies : Repeat assays using identical protocols (e.g., substrate concentration, incubation time) .

- Cross-Validate with Orthogonal Methods : Pair SPR with isothermal titration calorimetry (ITC) to confirm binding affinities .

- Evaluate Purity : Impurities (e.g., unreacted precursors) may artifactually enhance/inhibit activity; re-purify samples via column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。